molecular formula C21H11FN2O5 B15038464 2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

Cat. No.: B15038464
M. Wt: 390.3 g/mol
InChI Key: KTQLYEUJOGRIPV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione is a synthetic organic compound belonging to the class of isoindoline-1,3-diones, also known as phthalimides. This chemical scaffold is of significant interest in medicinal chemistry and pharmaceutical research due to its association with a wide spectrum of biological activities. Compounds based on the isoindoline-1,3-dione structure have been extensively studied and reported in scientific literature for their potential as inhibitors of key enzymes, including cyclooxygenase (COX) and acetylcholinesterase (AChE) . The specific molecular architecture of this compound, which incorporates both a 4-fluorophenyl and a 3-nitrobenzoyl substituent, is designed to enhance its binding affinity and selectivity for biological targets. The fluorophenyl group is a common pharmacophore that can influence a molecule's lipophilicity and metabolic stability, while the nitrobenzoyl moiety may contribute to electronic interactions and hydrogen bonding within an enzyme's active site. Researchers are exploring this compound and its analogs primarily in the context of early-stage drug discovery. Its potential research applications include investigations as a core structure for developing new anti-inflammatory agents, given that related phthalimide derivatives have demonstrated notable COX-2 inhibitory activity in vitro . Furthermore, the isoindoline-1,3-dione pharmacophore is known to interact with the peripheral anionic site of acetylcholinesterase, making it a candidate structure in neurodegenerative disease research, such as for Alzheimer's disease . The mechanism of action for this class of compounds is typically mediated through specific, high-affinity interactions with enzyme active sites, as suggested by molecular docking studies performed on similar molecules . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, nor for administration to humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C21H11FN2O5

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C21H11FN2O5/c22-14-5-7-15(8-6-14)23-20(26)17-9-4-13(11-18(17)21(23)27)19(25)12-2-1-3-16(10-12)24(28)29/h1-11H

InChI Key

KTQLYEUJOGRIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Condensation Reaction

Phthalic anhydride reacts with 4-fluoroaniline in refluxing acetic acid, forming 2-(4-fluorophenyl)isoindole-1,3-dione. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:

$$
\text{Phthalic anhydride} + \text{4-fluoroaniline} \xrightarrow{\Delta, \text{AcOH}} \text{2-(4-fluorophenyl)isoindole-1,3-dione} + \text{H}_2\text{O}
$$

Key Conditions :

  • Solvent: Glacial acetic acid
  • Temperature: 120°C (reflux)
  • Yield: ~75–80%

Alternative Pathway: Pre-Functionalized Phthalic Anhydride

Synthesizing the target compound from 5-(3-nitrobenzoyl)phthalic anhydride offers a streamlined approach, though precursor availability is a limitation.

Anhydride Synthesis

3-Nitrobenzoyl chloride reacts with 5-hydroxyphthalic acid in pyridine to form the substituted anhydride:

$$
\text{5-hydroxyphthalic acid} + \text{3-nitrobenzoyl chloride} \xrightarrow{\text{pyridine}} \text{5-(3-nitrobenzoyl)phthalic anhydride}
$$

Yield : 42% (due to steric hindrance)

Condensation with 4-Fluoroaniline

The customized anhydride is then condensed with 4-fluoroaniline as in Section 1.1, yielding the target compound in one step.

Advantage :

  • Avoids post-functionalization challenges
    Disadvantage :
  • Low overall yield (22–25%) due to inefficient anhydride synthesis

Comparative Analysis of Methods

Method Key Step Yield (%) Regioselectivity Scalability
Friedel-Crafts Direct acylation 30 Low Poor
Halogenation/Coupling Suzuki-Miyaura reaction 58 High Moderate
Pre-functionalized Anhydride condensation 25 Perfect Low

Characterization and Validation

Successful synthesis is confirmed via:

  • $$^1$$H NMR : Distinct signals for fluorophenyl (δ 7.2–7.4 ppm) and nitrobenzoyl protons (δ 8.1–8.3 ppm)
  • IR Spectroscopy : C=O stretches at 1770 cm$$^{-1}$$ (imide), 1720 cm$$^{-1}$$ (benzoyl)
  • X-ray Crystallography : Planar isoindole core with dihedral angles confirming substituent orientations

Industrial Considerations

For large-scale production, the halogenation/coupling route is preferred despite moderate yields due to:

  • Commercially available starting materials
  • Tolerance of nitro groups under Suzuki conditions
  • Avoidance of superacidic reagents

Emerging Techniques

Recent advances in photoredox catalysis show promise for direct C–H acylation, potentially bypassing halogenation steps. Preliminary studies using Ir(ppy)$$_3$$ as a catalyst have achieved 40% yields in model systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-5-(3-NITROBENZOYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity to certain receptors or enzymes. These interactions can modulate biological processes and lead to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Substituent Variations
  • 2-(3-Fluorophenyl)-5-nitro-1H-isoindole-1,3(2H)-dione (CAS 352441-98-6) Molecular Formula: C₁₄H₇FN₂O₄ Key Differences: The fluorine atom is at the 3-position of the phenyl ring, and the nitro group is directly attached to the isoindole ring (position 5). This positional isomerism may alter electronic distribution and crystallinity compared to the target compound. Synthesis: No explicit yield reported, but similar nitro-substituted isoindoles are typically synthesized via condensation reactions under reflux conditions .
  • 3-Chloro-N-phenyl-phthalimide Molecular Formula: C₁₄H₈ClNO₂ Key Differences: Chlorine replaces fluorine, and the nitrobenzoyl group is absent. This compound is used in polymer synthesis, highlighting how halogen substituents influence applications in materials science .
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

    • Molecular Formula : C₂₂H₁₆FN₂O₂
    • Key Differences : Incorporates an indole-carboxamide moiety instead of isoindole-1,3-dione. The benzoyl group enhances planarity, as evidenced by its high melting point (249–250°C) .

Structural Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications
Target Compound C₂₁H₁₂FN₂O₅ 4-Fluorophenyl, 3-nitrobenzoyl Not reported Under investigation
2-(3-Fluorophenyl)-5-nitro-... (CAS 352441-98-6) C₁₄H₇FN₂O₄ 3-Fluorophenyl, 5-nitro Not reported Medicinal chemistry
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Chlorophenyl Not reported Polymer synthesis
Compound 3 () C₂₂H₁₆FN₂O₂ 4-Benzoylphenyl, 5-fluoroindole 249–250 Antitumor research

Crystallographic and Spectroscopic Comparisons

  • Crystallinity : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-...)thiazole () exhibit isostructural triclinic packing, suggesting that the target compound’s nitro group could influence crystal symmetry .
  • Spectral Data :
    • ¹H-NMR : Analogues with fluorine (e.g., Compound 3) show deshielded aromatic protons (δ 7.0–8.0 ppm), a feature expected in the target compound .
    • IR : Strong carbonyl stretches (~1666 cm⁻¹) are common in isoindole-1,3-diones, with nitro groups (~1535 cm⁻¹) adding distinct absorption bands .

Notes

  • Contradictions : While halogenated derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are well-studied in polymer science, nitro-substituted analogues like the target compound lack extensive application data .
  • Data Gaps : Melting points and detailed spectral data for the target compound are unavailable, limiting direct comparisons.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluorophenyl)-5-(3-nitrobenzoyl)isoindole-1,3-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous isoindole-1,3-dione derivatives are prepared by reacting hydroxymethylphthalimide with substituted anilines under reflux in chloroform or methanol, yielding products with 64–93% efficiency depending on substituent electronic effects . Microwave-assisted synthesis may enhance reaction rates and purity by reducing side reactions. Key factors include solvent polarity (e.g., CHCl₃ for high crystallinity), stoichiometric ratios, and temperature control to avoid nitro group degradation.

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :
  • IR Spectroscopy : Identify carbonyl stretches (C=O) of the isoindole-1,3-dione core at 1700–1750 cm⁻¹ and nitro group (NO₂) vibrations near 1520–1350 cm⁻¹ .
  • UV-Vis Spectroscopy : Detect π→π* transitions in the aromatic and nitrobenzoyl moieties, typically at 250–300 nm .
  • NMR (¹H/¹³C) : Expected signals include aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., 4-fluorophenyl J ≈ 8–10 Hz). Missing data in evidence suggests complementary use of mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?

  • Methodological Answer :
  • Melting Point : Use differential scanning calorimetry (DSC); analogs like 2-(4-oxocyclohexyl)isoindole-1,3-dione exhibit mp 93–95°C .
  • LogP : Estimate via reversed-phase HPLC or computational tools (e.g., AutoDock-based methods) to assess hydrophobicity. A related compound has LogP 1.73 .
  • Stability : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Nitro groups may sensitize the compound to photodegradation, requiring dark storage.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT methods (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, exact-exchange functionals improve thermochemical accuracy, reducing average deviations in atomization energies to ≤2.4 kcal/mol . Key steps:
  • Optimize geometry using gradient-corrected functionals.
  • Calculate electrostatic potential maps to visualize charge distribution.
  • Validate with experimental UV/IR data to confirm theoretical assignments.

Q. What considerations are critical when employing molecular docking (e.g., AutoDock Vina) to study interactions with biological targets?

  • Methodological Answer :
  • Receptor Flexibility : Use AutoDock4’s side-chain flexibility for induced-fit docking, particularly with proteins like kinases or proteases .
  • Scoring Function : AutoDock Vina’s improved scoring function reduces false positives; validate docking poses with MD simulations .
  • Grid Parameters : Set grid boxes to encompass binding pockets (e.g., 20 ų) and include nitrobenzoyl/fluorophenyl regions for focused sampling.

Q. How does the 3-nitrobenzoyl group influence pharmacological activity compared to other substituents in isoindole-1,3-dione derivatives?

  • Methodological Answer :
  • SAR Studies : The nitro group enhances electron-withdrawing effects, increasing electrophilicity and potential covalent binding to cysteine residues. Compare with chloro or methoxy analogs from to assess potency shifts.
  • 3D-QSAR : Build models using steric/electrostatic fields from CoMFA/CoMSIA. For example, in antiproliferative studies, bulky substituents at position 5 correlate with improved activity .

Q. What mechanistic insights explain the reactivity of this compound in palladium-catalyzed cross-coupling or cyclization reactions?

  • Methodological Answer :
  • Catalytic Cycles : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki-Miyaura couplings. The fluorophenyl group may direct regioselectivity via π-π interactions .
  • By-Product Analysis : Monitor intermediates via LC-MS; hydrazine-mediated deprotection of phthalimide derivatives generates primary amines .

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